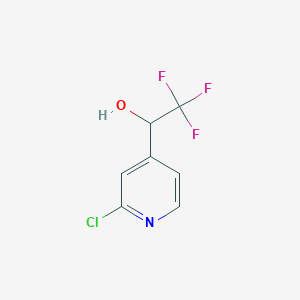![molecular formula C18H19FN4O2 B2535989 6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-01-7](/img/structure/B2535989.png)
6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines involves two nitrogen atoms at positions 1 and 3 of the six-membered ring . In silico docking of pyrimidine derivatives demonstrated hydrogen bonding and hydrophobic interactions .Chemical Reactions Analysis
The scope and limitations of reactions involving pyrimidines have been examined by varying the primary amine in the reaction to produce different products .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their structure and substituents .Applications De Recherche Scientifique
Synthesis and Herbicidal Activities
- Pyrimidine derivatives have been synthesized and shown to exhibit significant herbicidal activities. For instance, a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which shares structural similarities with the chemical , demonstrated good herbicidal activities against certain plants like Brassica napus at specific concentrations (Yang Huazheng, 2013).
Antimicrobial and Anti-HIV Applications
- Novel fluoro analogues of MKC442, closely related to the pyrimidine dione structure, have shown potent and selective activity against a wide range of HIV-1 clinical isolates, including resistant strains, indicating the potential use of pyrimidine derivatives in developing microbicides and antiviral agents (Yasser M Loksha et al., 2014).
Urease Inhibition
- Research into pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives has demonstrated their potential as urease inhibitors, offering insights into their possible application in treating diseases related to urease activity. Compounds within this class have shown varying levels of inhibitory activity, highlighting the chemical's versatility in medicinal chemistry (A. Rauf et al., 2010).
Optical and Nonlinear Optical Properties
- Pyrimidine-based bis-uracil derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial, photoluminescence, and molecular docking properties. These compounds have shown promising linear and nonlinear optical (NLO) properties, suggesting their potential applications in NLO device fabrications and drug discovery endeavors (B. Mohan et al., 2020).
Antitumor Applications
- The design and synthesis of sulfonamide derivatives, incorporating pyrimidine dione structures, have led to potent antitumor agents with low toxicity. These compounds exhibit significant antitumor activity, underscoring the potential of pyrimidine derivatives in cancer therapy (Z. Huang et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-5-[(4-fluorophenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-4-12-10-21-16-14(17(24)23(3)18(25)22(16)2)15(12)20-9-11-5-7-13(19)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNWPCXKXJCFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

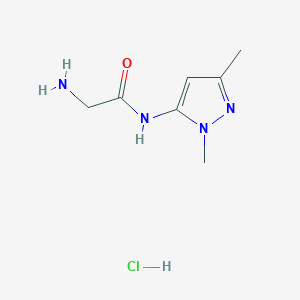

![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)
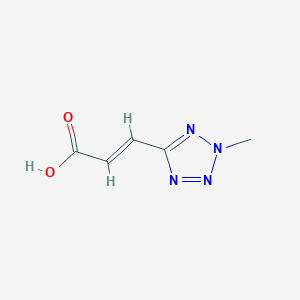
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)
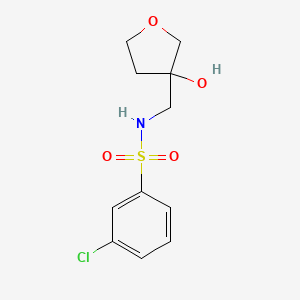
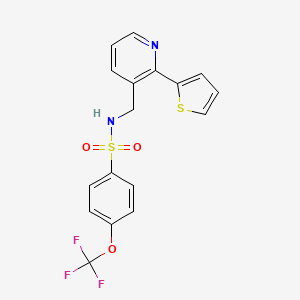
![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)
